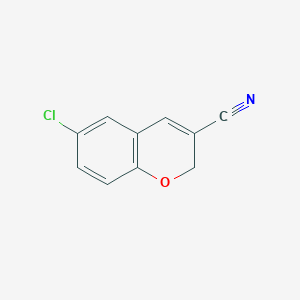
6-chloro-2H-chromene-3-carbonitrile
Übersicht
Beschreibung
6-chloro-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H6ClNO . It has a molecular weight of 191.62 . The compound is a solid and has a melting point between 135 - 137°C .
Molecular Structure Analysis
The InChI code for 6-chloro-2H-chromene-3-carbonitrile is 1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-chloro-2H-chromene-3-carbonitrile is a solid compound with a melting point range of 135 - 137°C . It has a molecular weight of 191.62 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
6-chloro-2H-chromene-3-carbonitrile: is part of the 3-cyanocoumarins class of coumarins, which have been shown to exhibit significant antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens.
Antifungal Activity
The antifungal activity of 3-cyanocoumarins makes 6-chloro-2H-chromene-3-carbonitrile a valuable compound for research into treatments for fungal infections . Its efficacy against various fungal strains can be explored to develop targeted antifungal therapies.
Anti-HIV Research
6-chloro-2H-chromene-3-carbonitrile: has potential applications in anti-HIV research due to the biological activities of its class, which includes inhibition of HIV replication . Research can be directed towards the synthesis of novel HIV inhibitors based on this compound.
Enzyme Inhibition
This compound has been associated with monoamine oxidase inhibitory activity, which is crucial in the treatment of certain neurological disorders . Additionally, it shows inhibitory effects on α-chymotrypsin and human leukocyte elastase, enzymes involved in inflammatory responses .
Antioxidant Properties
The antioxidant properties of 6-chloro-2H-chromene-3-carbonitrile make it a candidate for research into oxidative stress-related diseases . Its ability to neutralize free radicals can be harnessed in the development of antioxidant therapies.
Cancer Research
Coumarin derivatives, including 6-chloro-2H-chromene-3-carbonitrile , have been used in the fabrication of fluorescent probes for the early detection of cancerous cells . Studies on their optical properties have also been reported, which can contribute to advancements in cancer imaging and diagnosis .
Safety and Hazards
Wirkmechanismus
The mechanism of action of chromenes can vary widely depending on their specific chemical structure and the biological target they interact with. Some chromenes are known to interact with enzymes or receptors in the body, leading to changes in cellular signaling pathways . The specific effects of “6-chloro-2H-chromene-3-carbonitrile” would depend on its particular structure and the biological context in which it is used.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of “6-chloro-2H-chromene-3-carbonitrile”, including its solubility, stability, and reactivity .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also be specific to “6-chloro-2H-chromene-3-carbonitrile”. Factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and activity .
Eigenschaften
IUPAC Name |
6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQZPGTELLAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363090 | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-67-6 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


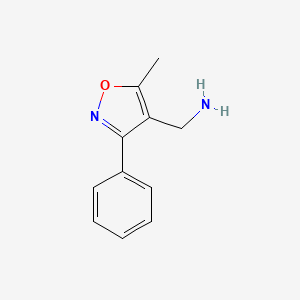

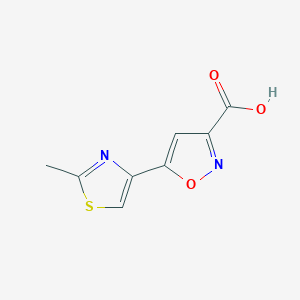
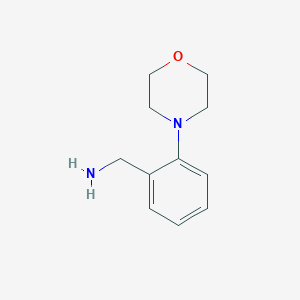

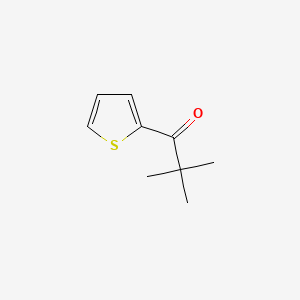

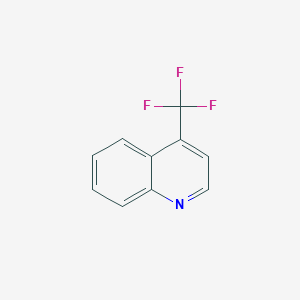
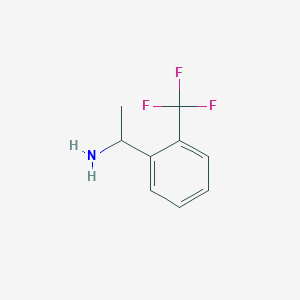
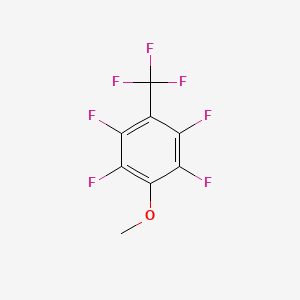
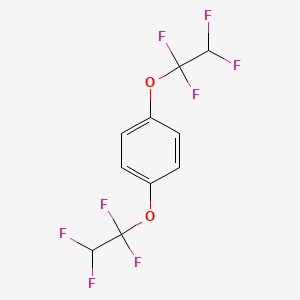

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)